molecular formula C18H19NO2 B5581772 N-(2-methylpropyl)-9H-xanthene-9-carboxamide

N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Cat. No.: B5581772
M. Wt: 281.3 g/mol
InChI Key: UPNYIVQEEFNCIR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-9H-xanthene-9-carboxamide is an organic compound belonging to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various scientific fields. This particular compound has a unique structure that includes a xanthene core with a carboxamide group and a 2-methylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the xanthene core can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(2-methylpropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy to study cellular structures and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its fluorescent properties.

    Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-9H-xanthene-9-carboxamide primarily involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological studies or interacting with other molecules in chemical analyses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)acetamide: Another amide compound with a similar structure but different core.

    Xanthone: A structurally related compound with a ketone group instead of a carboxamide group.

    Fluorescein: A well-known fluorescent dye with a similar xanthene core.

Properties

IUPAC Name

N-(2-methylpropyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-12(2)11-19-18(20)17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNYIVQEEFNCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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